![molecular formula C17H25FN2O2 B12437485 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887587-44-2](/img/structure/B12437485.png)
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino-methyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in methylene chloride at room temperature with acetic acid as a catalyst. The product is then purified through extraction and drying processes.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., methylene chloride, ethanol), catalysts (e.g., acetic acid), and varying temperatures and pressures depending on the desired reaction pathway. Major products formed from these reactions include substituted piperidines, amines, and alcohols .
Aplicaciones Científicas De Investigación
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluoro-phenylamino group allows for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The Boc-protecting group can be removed under acidic conditions, revealing the active amine that can participate in further biochemical reactions .
Comparación Con Compuestos Similares
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-fluoro-phenylamino)-piperidine: This compound has a similar structure but differs in the position of the fluorine atom, which can affect its reactivity and binding properties.
1-Boc-3-(2,4-difluorophenylamino)-piperidine: The presence of an additional fluorine atom introduces steric and electronic effects, potentially altering its chemical behavior and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Lacking the fluorine substitution, this compound may exhibit different pharmacological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research and development efforts.
Propiedades
Número CAS |
887587-44-2 |
|---|---|
Fórmula molecular |
C17H25FN2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Clave InChI |
FIZMISDRFODYSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
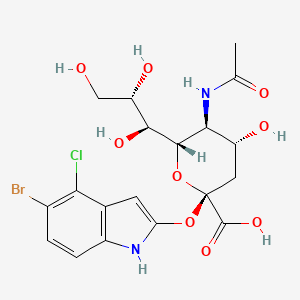
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
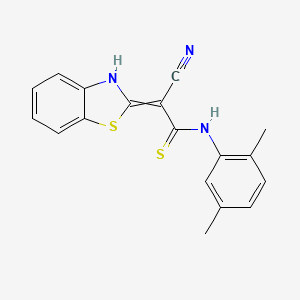

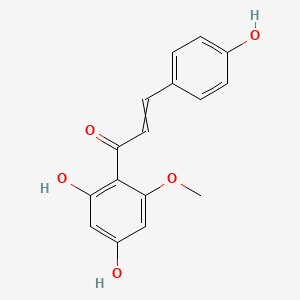
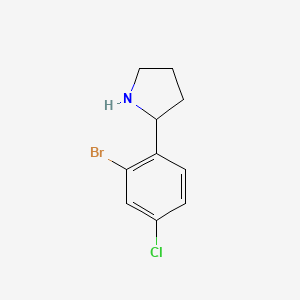
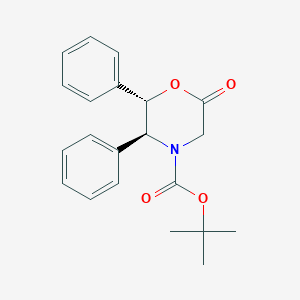

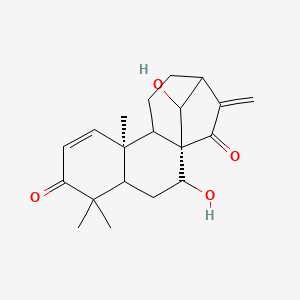
![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
